REACTION_CXSMILES
|
CO[C:3](=[O:8])[C:4]([F:7])([F:6])[F:5].[NH:9]([CH2:13][CH2:14][OH:15])[CH2:10][CH2:11][OH:12]>C1COCC1>[F:7][C:4]([F:5])([F:6])[C:3]([N:9]([CH2:13][CH2:14][OH:15])[CH2:10][CH2:11][OH:12])=[O:8]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
COC(C(F)(F)F)=O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
N(CCO)CCO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred over night at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated via rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)N(CCO)CCO)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |